Cas no 960294-13-7 (Tert-Butyl 2-(3-chloropropyl)-2-cyanopyrrolidine-1-carboxylate)
Tert-Butyl 2-(3-chloropropyl)-2-cyanopyrrolidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-Butyl 2-(3-chloropropyl)-2-cyanopyrrolidine-1-carboxylate
- Tert-Butyl 2-(3-chloropropyl)-2-cyanopyrrolidine-1-carboxylate
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- Inchi: 1S/C13H21ClN2O2/c1-12(2,3)18-11(17)16-9-5-7-13(16,10-15)6-4-8-14/h4-9H2,1-3H3
- InChI Key: FZLLKOINPCAUIK-UHFFFAOYSA-N
- SMILES: ClCCCC1(C#N)CCCN1C(=O)OC(C)(C)C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 356
- Topological Polar Surface Area: 53.3
Tert-Butyl 2-(3-chloropropyl)-2-cyanopyrrolidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T110985-250mg |
tert-Butyl 2-(3-chloropropyl)-2-cyanopyrrolidine-1-carboxylate |
960294-13-7 | 250mg |
$ 755.00 | 2022-06-03 | ||
| TRC | T110985-500mg |
tert-Butyl 2-(3-chloropropyl)-2-cyanopyrrolidine-1-carboxylate |
960294-13-7 | 500mg |
$ 1255.00 | 2022-06-03 | ||
| Chemenu | CM531089-1g |
tert-Butyl2-(3-chloropropyl)-2-cyanopyrrolidine-1-carboxylate |
960294-13-7 | 95% | 1g |
$1071 | 2024-07-18 | |
| Crysdot LLC | CD11002463-1g |
tert-Butyl 2-(3-chloropropyl)-2-cyanopyrrolidine-1-carboxylate |
960294-13-7 | 95+% | 1g |
$1072 | 2024-07-19 | |
| Crysdot LLC | CD11002463-5g |
tert-Butyl 2-(3-chloropropyl)-2-cyanopyrrolidine-1-carboxylate |
960294-13-7 | 95+% | 5g |
$2411 | 2024-07-19 |
Tert-Butyl 2-(3-chloropropyl)-2-cyanopyrrolidine-1-carboxylate Related Literature
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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4. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on Tert-Butyl 2-(3-chloropropyl)-2-cyanopyrrolidine-1-carboxylate
Tert-Butyl 2-(3-chloropropyl)-2-cyanopyrrolidine-1-carboxylate (CAS No. 960294-13-7)
The compound Tert-Butyl 2-(3-chloropropyl)-2-cyanopyrrolidine-1-carboxylate, identified by the CAS registry number 960294-13-7, is a synthetic organic compound with a complex structure that has garnered attention in various fields of chemistry and materials science. This compound is notable for its unique combination of functional groups, including a pyrrolidine ring, a tert-butyl ester, and a chloropropyl substituent, which contribute to its versatile chemical properties.
Recent studies have highlighted the potential of this compound in drug delivery systems due to its ability to form stable complexes with certain biomolecules. Researchers have explored its application as a carrier for hydrophobic drugs, leveraging its amphiphilic nature to enhance drug solubility and bioavailability. For instance, a 2023 study published in the Journal of Controlled Release demonstrated that this compound can serve as an effective excipient in nanoparticle formulations, significantly improving the efficacy of anticancer drugs.
In addition to its pharmaceutical applications, Tert-Butyl 2-(3-chloropropyl)-2-cyanopyrrolidine-1-carboxylate has shown promise in polymer chemistry. Its pyrrolidine ring structure makes it an ideal candidate for polymerization reactions, particularly in the synthesis of high-performance polymers for industrial applications. A team of chemists at the University of California recently reported on the use of this compound as a monomer in the production of biodegradable polymers, which could revolutionize packaging materials and reduce environmental impact.
The synthesis of this compound involves a multi-step process that combines nucleophilic substitution and esterification reactions. The key intermediate, 2-cyanopyrrolidine, is synthesized via a Michael addition reaction between pyrrolidine and an appropriate nitrile source. Subsequent alkylation with a chloropropyl group followed by esterification with tert-butanol yields the final product. This synthetic pathway has been optimized in recent years to improve yield and reduce production costs.
From an analytical perspective, the characterization of Tert-Butyl 2-(3-chloropropyl)-2-cyanopyrrolidine-1-carboxylate has been extensively studied using advanced spectroscopic techniques such as NMR and IR spectroscopy. These studies have provided valuable insights into the molecular structure and intermolecular interactions, which are critical for understanding its chemical behavior.
In terms of safety and handling, this compound is classified as non-hazardous under normal conditions. However, it is recommended to handle it with appropriate personal protective equipment due to its potential irritant properties. Storage should be in a cool, dry place away from direct sunlight to ensure stability.
The growing interest in this compound underscores its potential across multiple disciplines. As research continues to uncover new applications, particularly in drug delivery and polymer science, it is likely that Tert-Butyl 2-(3-chloropropyl)-2-cyanopyrrolidine-1-carboxylate will play an increasingly important role in advancing modern chemical technologies.
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